

PBF-1129 and the Adenosine Signaling Pathway: A Technical Guide

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Compound of Interest

Compound Name: PBF-1129

Cat. No.: B1574665

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Introduction

Extracellular adenosine is a critical signaling nucleoside that modulates a wide array of physiological and pathological processes, particularly within the tumor microenvironment (TME). Its effects are mediated by four G protein-coupled receptors: A1, A2A, A2B, and A3. The adenosine A2B receptor (A2BR) is of particular interest in oncology as its expression is often upregulated in various cancer types, and its activation by adenosine, which is found in high concentrations in the TME, promotes tumor growth, metastasis, and immunosuppression.^[1]

PBF-1129 is an orally bioavailable, selective antagonist of the A2B adenosine receptor, showing promise as a therapeutic agent in oncology, particularly in non-small cell lung cancer (NSCLC).^{[2][3]} This technical guide provides an in-depth overview of **PBF-1129**, its mechanism of action, and its interaction with the adenosine signaling pathway.

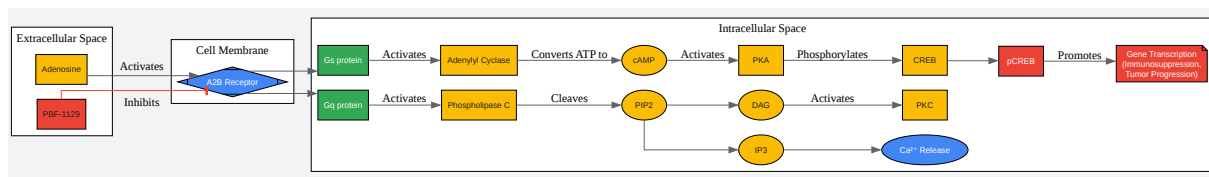
Mechanism of Action of PBF-1129

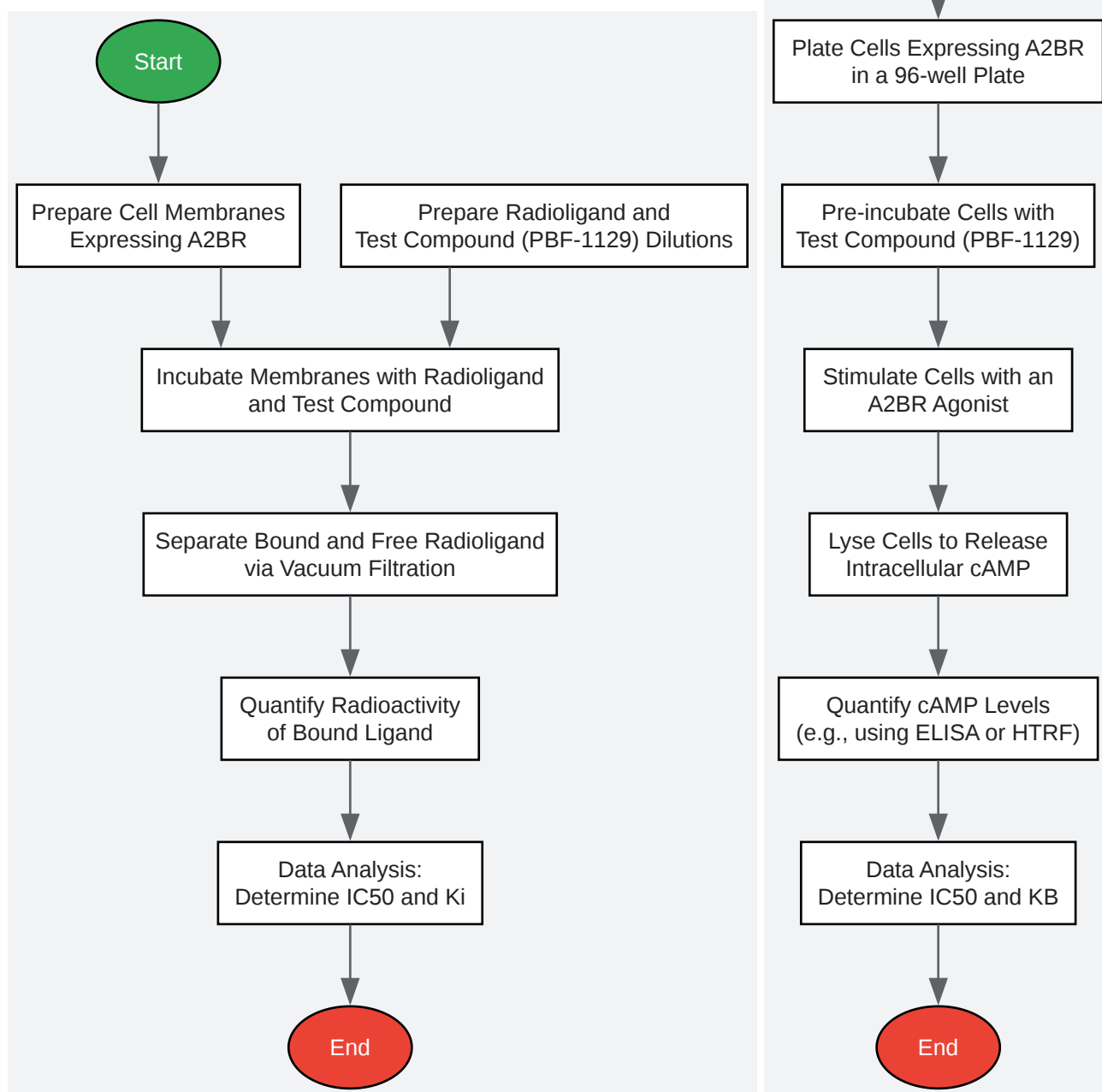
PBF-1129 competitively binds to the A2B adenosine receptor, blocking the binding of adenosine and thereby inhibiting its downstream signaling.^[1] This antagonism reverses the immunosuppressive effects of adenosine within the tumor microenvironment.^[1] By inhibiting A2BR, **PBF-1129** prevents the activation of downstream oncogenic pathways, leading to a reduction in cancer cell proliferation and metastasis.^[4] Furthermore, **PBF-1129**'s blockade of A2BR on immune cells, such as T-cells and myeloid-derived suppressor cells, helps to restore anti-tumor immunity.^[3]

The Adenosine A2B Receptor Signaling Pathway

The A2B adenosine receptor is coupled to both Gs and Gq proteins.^[4] Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).^[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).^{[2][3]} Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in immunosuppression and tumor progression.

The Gq protein-mediated pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the pro-tumorigenic effects of A2BR activation.





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Phone: (601) 213-4426

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